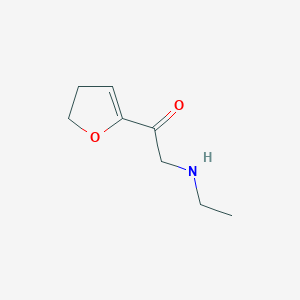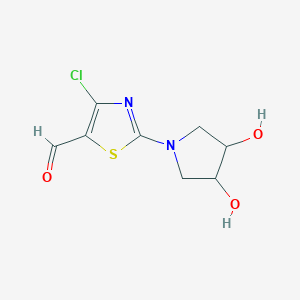
3-(Aminomethyl)-6,8-dimethyl-1,2-dihydroquinolin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Aminomethyl)-6,8-dimethyl-1,2-dihydroquinolin-2-one is a heterocyclic compound that features a quinoline core structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-6,8-dimethyl-1,2-dihydroquinolin-2-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-aminoacetophenone with formaldehyde and a secondary amine can yield the desired quinoline derivative through a Mannich-type reaction .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Aminomethyl)-6,8-dimethyl-1,2-dihydroquinolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can have different functional groups attached to the quinoline core.
Wissenschaftliche Forschungsanwendungen
3-(Aminomethyl)-6,8-dimethyl-1,2-dihydroquinolin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other materials.
Wirkmechanismus
The mechanism of action of 3-(Aminomethyl)-6,8-dimethyl-1,2-dihydroquinolin-2-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the functional groups present on the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Aminomethyl)-5-methylhexanoic acid: Known for its anticonvulsant properties.
3-(Bromoacetyl)coumarin: Used in the synthesis of various heterocyclic systems.
Aminomethylbenzoic acid: Investigated for its antifibrinolytic activity.
Uniqueness
3-(Aminomethyl)-6,8-dimethyl-1,2-dihydroquinolin-2-one is unique due to its specific quinoline structure, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
878657-03-5 |
|---|---|
Molekularformel |
C12H14N2O |
Molekulargewicht |
202.25 g/mol |
IUPAC-Name |
3-(aminomethyl)-6,8-dimethyl-1H-quinolin-2-one |
InChI |
InChI=1S/C12H14N2O/c1-7-3-8(2)11-9(4-7)5-10(6-13)12(15)14-11/h3-5H,6,13H2,1-2H3,(H,14,15) |
InChI-Schlüssel |
XKPAUVOEFJXNRV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C2C(=C1)C=C(C(=O)N2)CN)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


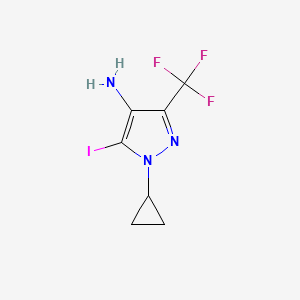
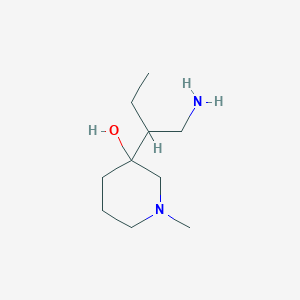
![(3-{(1R,2S,3R)-3-Hydroxy-2-[(E)-(S)-3-hydroxy-4-(3-methoxymethyl-phenyl)-but-1-enyl]-5-oxo-cyclopentylsulfanyl}-propylsulfanyl)-acetic acid](/img/structure/B13150540.png)
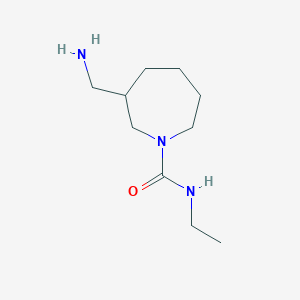
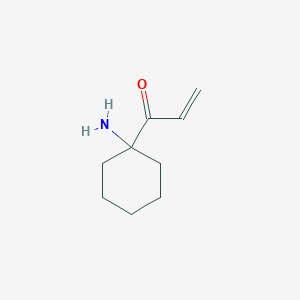
![5-Ethyl-1-oxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13150561.png)
![7-(3-Aminopropyl)benzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B13150566.png)

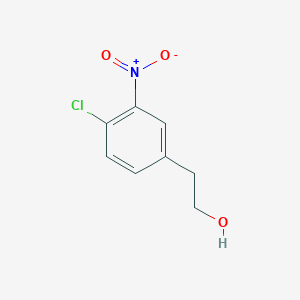
![(2S)-4-[(4-methylphenyl)methylselanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid](/img/structure/B13150588.png)
![3-(Trifluoromethyl)benzo[d]isoxazol-6-amine](/img/structure/B13150595.png)

